(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one
Description
(2E)-1-[4-(Dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core with a dimethylamino-substituted aromatic ring (Ring A) and a furan-2-yl group (Ring B). This compound has been synthesized via microwave-assisted Claisen-Schmidt condensation, yielding a yellow solid with confirmed structural integrity through $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and mass spectrometry . Its applications span nonlinear optics, enzyme inhibition, and antimicrobial studies, as discussed below.
Properties
IUPAC Name |
(E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)13-7-5-12(6-8-13)15(17)10-9-14-4-3-11-18-14/h3-11H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYGDCTUOSFBMJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the enone moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The furan ring and the dimethylamino group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes such as lipoxygenase and acetylcholinesterase, leading to its biological effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Table 1: Comparison of Key Chalcone Derivatives
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., -N(CH$3$)$2$) on Ring A enhance electronic conjugation, critical for nonlinear optical (NLO) properties and enzyme binding . Furan-2-yl (LabMol-70/71) vs. thiophene (): Furan derivatives exhibit lower melting points (114–152°C) compared to chlorothiophene analogs, likely due to reduced π-stacking .
- Bioactivity: The dimethylamino group in the target compound and IM5 correlates with potent MAO inhibition (IC$_{50}$ < 1 μM), outperforming methoxy- or halogen-substituted chalcones . Methylsulfanyl (LabMol-70/71) and imidazole (IM5) substituents modulate antitubercular and enzyme inhibitory activities, respectively .
Nonlinear Optical (NLO) Properties
Table 2: NLO Parameters of Selected Chalcones
Key Insights :
- The target compound’s β value (25.3 ×10$^{-30}$ esu) is lower than bromophenyl or anthracene derivatives, highlighting the role of extended π-conjugation (e.g., anthracene in AN-1) in boosting NLO performance .
- Substitution with electron-withdrawing groups (e.g., -Br) increases dipole moments and hyperpolarizability, making brominated analogs superior for optical applications .
Table 3: Enzyme Inhibition and Antifungal Activity
Key Findings :
- The dimethylamino group enhances binding to MAO and ACE2, as seen in the target compound and PAAPA .
- Antifungal activity in derivative A2 (MIC: 8–16 μg/mL) suggests that hydroxylation of the chalcone core improves efficacy against Candida spp. .
Biological Activity
(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is recognized for its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H17N1O2
- Molecular Weight : 269.32 g/mol
1. Anticancer Activity
Chalcones, including this compound, have been studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. The IC50 value was determined to be approximately 12 µM, indicating significant cytotoxicity at relatively low concentrations.
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies revealed its effectiveness against a range of bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
The results suggest that this compound has promising antimicrobial properties, particularly against Gram-positive bacteria.
3. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in various models.
Research Findings : In a study assessing the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups. The reduction in edema was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.
- Inhibition of NF-kB Pathway : It inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
